molecular formula C16H17BrO2Zn B14880442 3-(2-Isopropoxyphenoxymethyl)phenylZinc bromide

3-(2-Isopropoxyphenoxymethyl)phenylZinc bromide

Cat. No.: B14880442
M. Wt: 386.6 g/mol
InChI Key: GMWMCQLRJIWSLY-UHFFFAOYSA-M
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Description

3-(2-isopropoxyphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are widely used in organic synthesis due to their reactivity and ability to form carbon-carbon bonds. This specific compound is a solution in THF, a common solvent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-isopropoxyphenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(2-isopropoxyphenoxymethyl)phenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure solubility and stability of the organozinc compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and concentration to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-isopropoxyphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and other electrophiles. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions. The reactions are usually performed under an inert atmosphere to prevent oxidation.

Major Products Formed

    Substitution Reactions: The major products are substituted phenyl derivatives.

    Coupling Reactions: The major products are biaryl compounds or other coupled products, depending on the nature of the electrophile.

Scientific Research Applications

3-(2-isopropoxyphenoxymethyl)phenylzinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-isopropoxyphenoxymethyl)phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophile. This process is facilitated by the coordination of the zinc atom with the electrophile, which activates the phenyl group for nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • tert-Butylzinc bromide
  • 4-Fluorophenylzinc bromide
  • 2-Propylzinc bromide

Uniqueness

3-(2-isopropoxyphenoxymethyl)phenylzinc bromide is unique due to the presence of the isopropoxyphenoxymethyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex molecules where precise control over the reaction outcome is required.

Properties

Molecular Formula

C16H17BrO2Zn

Molecular Weight

386.6 g/mol

IUPAC Name

bromozinc(1+);1-(phenylmethoxy)-2-propan-2-yloxybenzene

InChI

InChI=1S/C16H17O2.BrH.Zn/c1-13(2)18-16-11-7-6-10-15(16)17-12-14-8-4-3-5-9-14;;/h3-4,6-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

GMWMCQLRJIWSLY-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=CC=CC=C1OCC2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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